3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propan-1-ol
Overview
Description
3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is an organic compound that features a benzimidazole ring substituted with a propynyl group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propan-1-ol typically involves the reaction of 2-propyn-1-ylbenzimidazole with propanal in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) to facilitate the reaction.
Catalysts: Acidic or basic catalysts to promote the formation of the desired product.
Solvents: Polar solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of 3-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]propanal.
Reduction: Formation of 3-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]propane.
Substitution: Formation of halogenated derivatives of the benzimidazole ring.
Scientific Research Applications
3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical materials.
Mechanism of Action
The mechanism by which 3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propan-1-ol exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes or receptors involved in cellular processes.
Pathways: Modulation of signaling pathways that regulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Propargyl alcohol: A simpler compound with similar alkyne functionality.
Benzimidazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is unique due to its combination of a benzimidazole ring and a propynyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(1-prop-2-ynylbenzimidazol-2-yl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-9-15-12-7-4-3-6-11(12)14-13(15)8-5-10-16/h1,3-4,6-7,16H,5,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEGVMSFQCPMEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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